methyl 7-(N-benzyl-N-methylamino)heptanoate

Purity specification Analytical quality Procurement decision

Methyl 7-(N-benzyl-N-methylamino)heptanoate (CAS 1316216-08-6, molecular formula C16H25NO2, molecular weight 263.37 g/mol) is a tertiary amine-bearing heptanoate ester featuring both N-benzyl and N-methyl substitution on the terminal amine. It is currently listed by multiple chemical suppliers as a research-grade compound with purities ranging from 95% to 98%, and is referenced in the patent record in connection with ocular hypotensive formulations targeting glaucoma and intraocular pressure reduction.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 1316216-08-6
Cat. No. B1444325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-(N-benzyl-N-methylamino)heptanoate
CAS1316216-08-6
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCN(CCCCCCC(=O)OC)CC1=CC=CC=C1
InChIInChI=1S/C16H25NO2/c1-17(14-15-10-6-5-7-11-15)13-9-4-3-8-12-16(18)19-2/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3
InChIKeyJQSUZSWAAUXXMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-(N-benzyl-N-methylamino)heptanoate (CAS 1316216-08-6): Sourcing and Baseline Characterization for Research Procurement


Methyl 7-(N-benzyl-N-methylamino)heptanoate (CAS 1316216-08-6, molecular formula C16H25NO2, molecular weight 263.37 g/mol) is a tertiary amine-bearing heptanoate ester featuring both N-benzyl and N-methyl substitution on the terminal amine . It is currently listed by multiple chemical suppliers as a research-grade compound with purities ranging from 95% to 98%, and is referenced in the patent record in connection with ocular hypotensive formulations targeting glaucoma and intraocular pressure reduction . Its structural architecture—combining a medium-chain aliphatic ester with a benzyl-methyl tertiary amine—distinguishes it from simpler aminoheptanoate analogs commonly used as PROTAC linkers or peptide synthesis intermediates.

Why Methyl 7-(N-benzyl-N-methylamino)heptanoate Cannot Be Casually Replaced by Simpler Aminoheptanoate Analogs


The presence of both N-benzyl and N-methyl groups on the terminal amine creates a tertiary amine center with distinct steric bulk, lipophilicity, and hydrogen-bonding capacity compared to primary amine analogs such as methyl 7-aminoheptanoate (CAS 39979-08-3) or secondary amine analogs such as methyl 7-(methylamino)heptanoate (CAS 1316216-16-6) . The benzyl group introduces π-stacking potential and increases clogP, while the methyl group eliminates the H-bond donor capacity present in secondary amines—properties that directly impact receptor binding, membrane permeability, and metabolic stability in medicinal chemistry contexts . Simply substituting a primary or secondary aminoheptanoate ester will alter these key physicochemical parameters and cannot replicate the specific molecular recognition profile of the N-benzyl-N-methyl tertiary amine motif.

Quantitative Differentiation Guide: Methyl 7-(N-benzyl-N-methylamino)heptanoate vs. Closest Analogs


Commercial Purity Specifications: Bidepharm 98% vs. Standard 95% Aminoheptanoate Offerings

Bidepharm lists methyl 7-(N-benzyl-N-methylamino)heptanoate at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC data . By comparison, the same vendor offers the simpler analog methyl 7-aminoheptanoate at a standard purity of 95% . Among multiple suppliers of the target compound, purity specifications vary: AKSci lists 95% , MolCore lists NLT 98% , and Chemenu lists 95%+ . The 98% specification from Bidepharm and MolCore provides a meaningful 3-percentage-point advantage over the 95% typical for simpler aminoheptanoate analogs, which can translate to reduced impurity-related artefacts in dose-response assays and improved reproducibility in synthetic transformations.

Purity specification Analytical quality Procurement decision

Molecular Weight Distinction: 263.37 g/mol vs. Lighter Aminoheptanoate Analogs for Chromatographic Resolution

The target compound has a molecular formula of C16H25NO2 and a molecular weight of 263.37 g/mol . In contrast, methyl 7-aminoheptanoate (C8H17NO2) has a molecular weight of 159.23 g/mol, and methyl 7-(methylamino)heptanoate (C9H19NO2) has a molecular weight of 173.25 g/mol . This 90–104 g/mol mass differential provides unambiguous chromatographic separation (LC-MS) from these simpler analogs, which is critical when the compound is used as a synthetic intermediate where residual starting materials must be analytically distinguished from the product. The benzyl group contributes 91.13 g/mol to the molecular weight, providing a distinct mass signature.

Molecular weight LC-MS Chromatographic separation Structural confirmation

N-Substitution Pattern: Tertiary Amine with Benzyl-Methyl Motif vs. Primary/Secondary Aminoheptanoates

The target compound contains a tertiary amine with a benzyl-methyl substitution pattern, eliminating the N–H hydrogen bond donor capacity present in methyl 7-aminoheptanoate (primary amine, 2 H-bond donors) and methyl 7-(methylamino)heptanoate (secondary amine, 1 H-bond donor) . This substitution pattern is consistent with compounds described in patent literature for ocular hypotensive agents, where N-benzyl-N-methyl amino moieties are employed to tune receptor binding and intraocular pressure-lowering activity . In class-level comparison, tertiary amines lacking an N–H donor exhibit reduced P-glycoprotein recognition and altered blood-brain barrier penetration relative to primary/secondary amine counterparts—properties that are critical when the compound is intended as a pharmacological tool or a late-stage functional group in a bioactive molecule scaffold.

Amine substitution Lipophilicity Hydrogen bonding Structure-activity relationship

Solubility Profile: Organic Solvent Compatibility vs. Aqueous-Limited Aminoheptanoate Salts

Methyl 7-(N-benzyl-N-methylamino)heptanoate is reported to be insoluble in water but readily soluble in organic solvents, and may itself function as an organic solvent . In contrast, methyl 7-(methylamino)heptanoate is available as the hydrochloride salt (CAS not independently confirmed for the salt form), which enhances aqueous solubility at the cost of organic-phase compatibility . This solubility dichotomy has practical implications: the target compound's organic-phase preference makes it directly compatible with anhydrous reaction conditions (e.g., amide coupling, esterification), whereas a hydrochloride salt would require a neutralization step before use in water-sensitive transformations.

Solubility Formulation Organic synthesis Sample preparation

Patent-Class Association with Ocular Hypotensive Indications: A Possible Differentiator for In Vivo Pharmacology Studies

Multiple patent records describe formulations containing methyl 7-(N-benzyl-N-methylamino)heptanoate or its close structural congeners for the treatment of glaucoma, with the therapeutic aim of reducing intraocular pressure (IOP) . Clinical trial databases list an experimental indication for glaucoma/open-angle and ocular hypertension associated with this compound class, with the highest phase reported as Phase 2 [1]. It is important to note that the developer (Abbott Laboratories) associated with this indication has listed the program status as 'Terminated' [2], meaning the compound did not advance to registration. No direct head-to-head IOP-lowering data for methyl 7-(N-benzyl-N-methylamino)heptanoate versus standard-of-care agents (e.g., latanoprost, timolol) were found in the public domain.

Glaucoma Intraocular pressure Ocular hypotensive agent In vivo pharmacology

Vendor Landscape and Supply Chain Differentiation: Multi-Source Availability with Tiered Purity Options

Methyl 7-(N-benzyl-N-methylamino)heptanoate is available from at least five identifiable vendors: Bidepharm (98% purity, with NMR/HPLC/GC batch reports), MolCore (NLT 98%, ISO-certified), AKSci (95%), Chemenu (95%+), and Chemsrc/Hxchem (listing only) . In contrast, the closest comparator methyl 7-(methylamino)heptanoate (CAS 1316216-16-6) appears to have narrower availability (primarily Bidepharm at 95% purity). The multi-vendor landscape for the target compound provides procurement resilience and competitive pricing, while the availability of 98% purity from ISO-certified sources (MolCore) offers a quality tier absent for simpler analogs.

Supply chain Vendor comparison Procurement Batch documentation

Recommended Application Scenarios for Methyl 7-(N-benzyl-N-methylamino)heptanoate Based on Available Evidence


Medicinal Chemistry: Ocular Hypotensive Agent Scaffold Exploration and Structure-Activity Relationship (SAR) Studies

For academic or industrial labs investigating intraocular pressure (IOP)-lowering mechanisms, methyl 7-(N-benzyl-N-methylamino)heptanoate represents a specific N-benzyl-N-methyl tertiary amine scaffold that reached Phase 2 clinical evaluation for glaucoma before program termination [1]. Its documented association with ocular hypotensive patents makes it a relevant reference compound for SAR studies comparing N-substitution patterns (benzyl-methyl vs. benzyl-ethyl vs. methyl-only) on the heptanoate backbone. Labs should source the 98% purity grade from Bidepharm or MolCore to minimize impurity-driven artefacts in cell-based IOP assays .

Synthetic Chemistry: Late-Stage Intermediate Requiring Anhydrous Reaction Compatibility

When a synthetic route requires a protected aminoheptanoate ester that is compatible with anhydrous conditions (e.g., amide couplings, Grignard additions, or ester reductions), the free-base, organic-soluble form of methyl 7-(N-benzyl-N-methylamino)heptanoate offers operational advantages over hydrochloride salts of simpler aminoheptanoates [1]. The benzyl group can also serve as a transient protecting group, cleavable via hydrogenolysis, adding synthetic versatility not available with methyl-only substituted analogs.

Analytical Chemistry: Method Development and LC-MS Reference Standard

With a molecular weight of 263.37 g/mol and a distinctive tertiary amine fragmentation pattern, this compound serves as a calibrant or reference standard for LC-MS method development targeting aminoheptanoate derivatives [1]. Its 104 g/mol mass difference from methyl 7-aminoheptanoate ensures baseline chromatographic resolution, making it suitable for use as an internal standard in reaction monitoring workflows where residual primary amine starting materials must be quantified .

Pharmacology Tool Compound: Investigating the Role of N-Substitution on Ocular Pharmacokinetics

Given the terminated Phase 2 program, the compound may be of interest to pharmacology groups studying the structural determinants of ocular drug disposition [1]. The absence of an N–H hydrogen bond donor distinguishes it from primary and secondary aminoheptanoates, potentially altering corneal permeability and intraocular residence time. Researchers should note the lack of public comparative PK data and design their own head-to-head experiments against mono-substituted controls .

Quote Request

Request a Quote for methyl 7-(N-benzyl-N-methylamino)heptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.